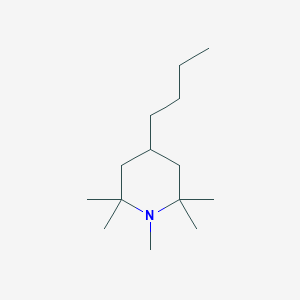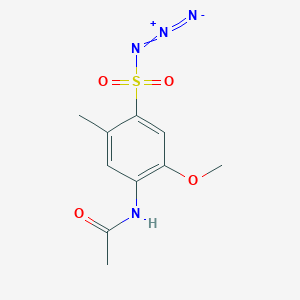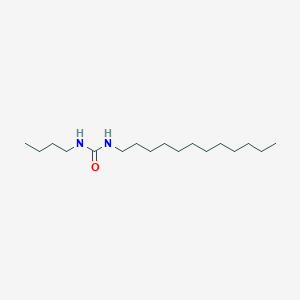![molecular formula C11H14OSe B14298012 4-[(4-Methylphenyl)selanyl]butan-2-one CAS No. 113882-00-1](/img/structure/B14298012.png)
4-[(4-Methylphenyl)selanyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methylphenyl)selanyl]butan-2-one is an organic compound that features a selenium atom bonded to a butanone structure with a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)selanyl]butan-2-one typically involves the reaction of 4-methylphenylselenol with butan-2-one under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process would likely include steps such as purification and quality control to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methylphenyl)selanyl]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol or other reduced forms.
Substitution: The selenium atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide, while reduction may produce selenol.
Aplicaciones Científicas De Investigación
4-[(4-Methylphenyl)selanyl]butan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-[(4-Methylphenyl)selanyl]butan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The selenium atom can participate in redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Methylphenyl)thio]butan-2-one: Similar structure but with a sulfur atom instead of selenium.
4-[(4-Methylphenyl)oxy]butan-2-one: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
4-[(4-Methylphenyl)selanyl]butan-2-one is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications.
Propiedades
Número CAS |
113882-00-1 |
|---|---|
Fórmula molecular |
C11H14OSe |
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)selanylbutan-2-one |
InChI |
InChI=1S/C11H14OSe/c1-9-3-5-11(6-4-9)13-8-7-10(2)12/h3-6H,7-8H2,1-2H3 |
Clave InChI |
FNFGGLSFEMZJBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Se]CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





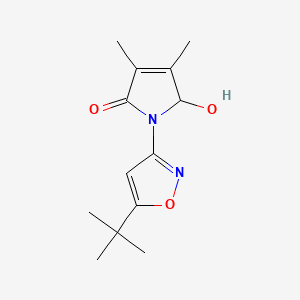
![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)

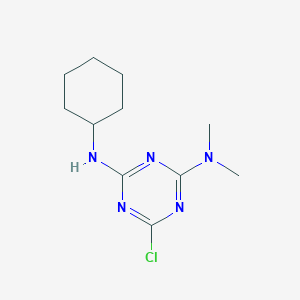
sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
